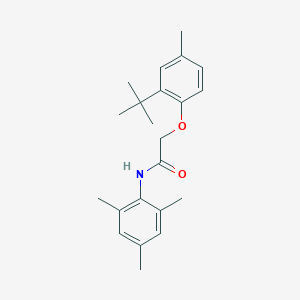

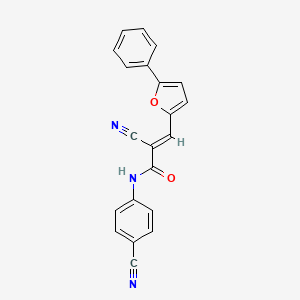

![molecular formula C20H26N4O3 B5509877 N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)

N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide involves multiple steps, including the formation of imidazolyl piperidine frameworks and subsequent functionalization. A notable method includes the insertion of a piperazine unit to enhance aqueous solubility and improve oral absorption, as demonstrated in the development of ACAT inhibitors (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds often features a core imidazolyl or benzimidazolyl linked to a piperidine or piperazine moiety, contributing to their biological activity. Structural analysis, including NMR and X-ray crystallography, is crucial for confirming the synthesis of these compounds and understanding their molecular interactions (Ding et al., 2012).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, including those involving beta-lactam carbenes and pyridyl isonitriles, leading to novel structures with potential as fluorescent probes for ions like mercury (Shao et al., 2011). Their reactivity underlines the versatility and potential utility of these compounds in developing new materials or analytical tools.

Physical Properties Analysis

The physical properties, including solubility, melting points, and stability, are influenced by the structural components of these compounds. The introduction of piperazine units, for instance, has been shown to significantly enhance aqueous solubility, which is critical for the pharmacological application of such compounds (Shibuya et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Anticonvulsant Activity : A study explored the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, demonstrating the potential of certain imidazole-containing compounds for seizure management (Aktürk et al., 2002).

PET Tracers for NPP1 Imaging : Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives were synthesized for potential use as PET tracers, targeting nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), highlighting the versatility of imidazole derivatives in diagnostic imaging (Gao et al., 2016).

Antinociceptive Pharmacology : Research into N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate (LF22-0542) explored its role as a nonpeptidic B1 receptor antagonist with potential for treating inflammatory and neuropathic pain states (Porreca et al., 2006).

Cytotoxic Activity : Novel compounds bearing the imidazo[2,1-b]thiazole scaffold were synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating the potential for imidazole derivatives in cancer treatment (Ding et al., 2012).

Metabolism and Mechanistic Studies

Metabolism of Chloroacetamide Herbicides : Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provided insights into the metabolic pathways and potential toxicological implications of compounds with acetamide functionalities (Coleman et al., 2000).

Enzyme Inhibitory Activities : Synthesis and evaluation of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds were carried out for their potential as enzyme inhibitors, highlighting the pharmaceutical applications of imidazole derivatives (Virk et al., 2018).

Propiedades

IUPAC Name |

N-[4-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-15(25)22-18-7-5-16(6-8-18)20(26)24-10-3-4-17(14-24)19-21-9-11-23(19)12-13-27-2/h5-9,11,17H,3-4,10,12-14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXIQHJWHVWYCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC=CN3CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

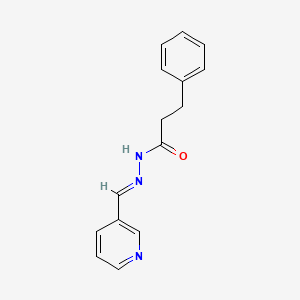

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

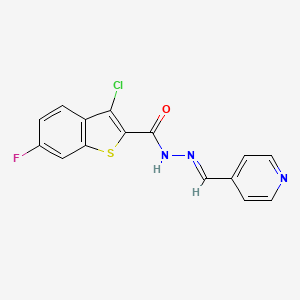

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)

![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)

![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)

![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)

![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)

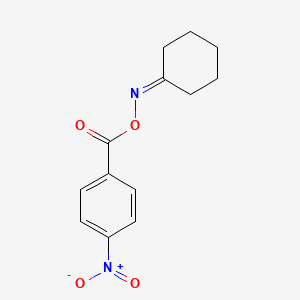

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)